Lifespan Extension and Proteostasis: Quantified Superiority in C. elegans Models
Complanatoside A (CA) significantly extends lifespan in a dose-dependent manner, a core geroprotective metric. At its optimal concentration of 50 µM, CA increased the mean lifespan of C. elegans by 16.87% [1]. In contrast, a study on quercetin, a widely used flavonol comparator, reported a more modest 12% lifespan extension at a higher concentration of 100 µM in the same model system [2]. Furthermore, CA's mechanism is uniquely defined by its simultaneous requirement for the DAF-16/FOXO, SKN-1/NRF2, and HSF-1 transcription factors [1]. This distinct poly-pathway activation correlates with a functional benefit not universally observed in this class: a marked reduction in the accumulation of toxic proteins (α-synuclein and β-amyloid) and a delay in the onset of neurodegenerative phenotypes in Alzheimer's and Parkinson's disease models [1].
| Evidence Dimension | Lifespan extension (% increase over control) |
|---|---|
| Target Compound Data | 16.87% increase in mean lifespan at 50 µM |
| Comparator Or Baseline | Quercetin (12% increase in mean lifespan at 100 µM) |
| Quantified Difference | CA achieves a greater lifespan extension (16.87% vs 12%) at a lower concentration (50 µM vs 100 µM). |
| Conditions | C. elegans model; lifespan assay; optimal dose comparison. |
Why This Matters
This quantifiable, multi-pathway geroprotective signature differentiates Complanatoside A from simple antioxidants like quercetin, justifying its selection for aging and neurodegeneration research.
- [1] Tan L, et al. Flavonol glycoside complanatoside A requires FOXO/DAF-16, NRF2/SKN-1, and HSF-1 to improve stress resistances and extend the life span of Caenorhabditis elegans. Front Pharmacol. 2022;13:931886. View Source
- [2] Kampkötter A, et al. Increase of stress resistance and lifespan of Caenorhabditis elegans by quercetin. Comp Biochem Physiol B Biochem Mol Biol. 2008;149(2):314-323. View Source
